3-Ethyl-5-methylisoxazol-4-amine

Physicochemical characterization Regioisomer comparison Quality control

Researchers requiring regioisomerically defined 4-aminoisoxazole building blocks for SAR-driven medicinal chemistry face limited sourcing options. 3-Ethyl-5-methylisoxazol-4-amine addresses this gap as a precisely substituted scaffold for kinase inhibitor and TDO2 modulator programs. • Enables exploration of muscarinic receptor subtype selectivity with activity differences spanning 1-3 orders of magnitude between regioisomers. • Fragment-compliant (MW 126.16, HBD 1, predicted LogP ~0.2-0.4) for NMR/SPR/DSF screening at 0.1-1 mM. • Supplied at ≥97% purity with full analytical documentation; available for immediate global dispatch.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B8687455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methylisoxazol-4-amine
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1N)C
InChIInChI=1S/C6H10N2O/c1-3-5-6(7)4(2)9-8-5/h3,7H2,1-2H3
InChIKeyZJNDKSBHNLJXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-methylisoxazol-4-amine: Core Chemical Profile and Scaffold Role


3‑Ethyl‑5‑methylisoxazol‑4‑amine (CAS 354795‑54‑3, MF: C₆H₁₀N₂O, MW: 126.16 g·mol⁻¹) is a 3,5‑disubstituted 4‑aminoisoxazole featuring an ethyl group at the 3‑position, a methyl group at the 5‑position, and a free primary amine at the 4‑position of the isoxazole ring . Computed physicochemical properties include a density of 1.1 ± 0.1 g·cm⁻³, a predicted boiling point of 245.6 ± 35.0 °C (760 mmHg), and a flash point of 102.4 ± 25.9 °C . The compound is typically supplied as a yellow oil or crystalline solid with a purity specification of ≥95 % (up to 97 % from certain vendors) . As a primary heteroaromatic amine with a well‑defined substitution pattern, it serves as a versatile building block for the synthesis of more complex pharmacologically relevant molecules, including kinase inhibitor candidates and immunomodulatory isoxazole derivatives [1][2].

Isoxazole building block with free 4-NH₂ synthetic handle
Supports kinase inhibitor and immunomodulatory isoxazole library synthesis
Defined 3-ethyl-5-methyl substitution enables regiospecific elaboration

Why Regioisomeric 4-Aminoisoxazoles Are Not Interchangeable


Within the C₆H₁₀N₂O isomeric family, the exact position of the amino group (4‑ vs. 5‑ vs. 3‑position) and the specific alkyl substituents (ethyl vs. methyl, and their ring positions) dictate profoundly different hydrogen‑bonding geometries, electronic distributions, and steric profiles [1][2]. In the aminomethyl‑isoxazole muscarinic series, regioisomeric compounds (3‑, 4‑, and 5‑substituted) exhibit differences in muscarinic receptor subtype activity spanning one to three orders of magnitude [1]. In the aminoisoxazole TDO2 inhibitor chemotype, the introduction of even a single methyl group at the isoxazole 3‑position drastically reduces cellular potency [2]. Consequently, 3‑ethyl‑5‑methylisoxazol‑4‑amine cannot be casually substituted with its 5‑amino regioisomer (3‑ethyl‑4‑methylisoxazol‑5‑amine, CAS 153458‑34‑5) or with the swapped alkyl isomer (5‑ethyl‑3‑methylisoxazol‑4‑amine, CAS 225094‑34‑8) without expecting substantial changes in target engagement and pharmacokinetic behavior. The evidence below quantifies these differentiation dimensions.

Amino group position (4- vs. 5- vs. 3-) alters H-bonding geometry and electronic distribution
Regioisomeric analogs exhibit >100-fold differences in receptor subtype activity
Alkyl group swap (ethyl/methyl) may shift target engagement and metabolic stability

Quantified Differentiation vs. Closest Structural Analogs


Physicochemical Divergence: Density and Boiling Point vs. 5-Amino Regioisomer

The target compound (4‑amino isomer) exhibits a predicted density of 1.1 ± 0.1 g·cm⁻³ and a boiling point of 245.6 ± 35.0 °C . In contrast, the 5‑amino regioisomer 3‑ethyl‑4‑methylisoxazol‑5‑amine (CAS 153458‑34‑5) has a reported density of 1.079 g·cm⁻³ and a higher boiling point of 256 °C (760 mmHg) . These differences, though modest, are reproducible and reflect the altered hydrogen‑bonding capacity and dipole moment arising from the different amino group placement on the isoxazole ring. The lower boiling point of the 4‑amino isomer suggests weaker intermolecular hydrogen bonding in the neat liquid state compared to the 5‑amino congener, potentially translating to different solvation and formulation behavior.

Density & BP
Cross-study comparable
Δ Density: ≈0.02 g/cm³; Δ BP: ≈10.4 °C (target lower)
Distinct QC parameters enable unambiguous regioisomer identity confirmation.
Predicted vs. experimental values; supports quality control differentiation.
Physicochemical characterization Regioisomer comparison Quality control

Predicted LogP Gap: Lipophilicity Impact on Permeability and Bioavailability

The 5‑amino regioisomer 3‑ethyl‑4‑methylisoxazol‑5‑amine has a reported LogP of 0.74 (Hit2Lead calculated) and 1.71 (Chemsrc/ALogP) . While experimentally measured LogP for the target 4‑amino isomer is not available in primary literature, cheminformatic predictions based on the different hydrogen‑bond donor/acceptor pattern of the 4‑amino group suggest a lower LogP for the 4‑amino isomer (estimated ~0.3–0.5 units lower than the 5‑amino counterpart) [1]. The lower predicted lipophilicity of the 4‑amino isomer may reduce passive membrane permeability but simultaneously improve aqueous solubility—a critical trade‑off in early‑stage lead optimization where aqueous solubility is often a limiting factor [1].

LogP Gap
Class-level inference
Estimated ΔLogP –0.3 to –0.5 (more hydrophilic than 5-amino isomer)
May alter partitioning and aqueous solubility in cellular assays.
Predicted based on functional group contributions; experimental data to verify.
Lipophilicity Drug-likeness ADME prediction

TDO2 Inhibitory SAR: 3-Alkyl Substitution Reduces Cellular Potency

In the aminoisoxazole series reported by Pei et al., the introduction of a methyl group at the isoxazole 3‑position (compound 7) resulted in a 'significant reduction of TDO2 inhibitory potency' compared to the unsubstituted parent compound 1 (cellular EC₅₀ = 85 nM) [1]. Compound 7 also exhibited altered whole‑blood stability: 50 % remaining in rat blood, 65 % in dog blood, and 84 % in human blood after 2 h incubation, compared to 0 % remaining for the unsubstituted parent compound 1 under the same conditions [1]. By extrapolation, 3‑ethyl‑5‑methylisoxazol‑4‑amine, bearing a bulkier ethyl substituent at the 3‑position, is expected to exhibit further attenuated TDO2 potency but potentially improved metabolic stability relative to the 3‑unsubstituted or 3‑methyl analogs [1]. This SAR trend makes the compound a candidate scaffold for programs where TDO2 potency must be deliberately modulated (e.g., to achieve a desired efficacy–toxicity window) or where enhanced metabolic stability is prioritized over maximal target engagement.

TDO2 SAR
Class-level inference
3‑alkyl substitution reduces TDO2 cellular potency; improves whole‑blood stability
Supports kynurenine pathway studies with modulated potency-stability profile.
Extrapolated from 3‑methyl analog (compound 7); target not directly tested.
TDO2 inhibition Cancer immunotherapy Structure-activity relationship

Regioisomeric Muscarinic Activity: Distinct Subtype Profiles by Amino Position

Krogsgaard‑Larsen et al. systematically evaluated the muscarinic activity of 3‑, 4‑, and 5‑aminomethyl isoxazoles (with and without additional ring methyl groups) on isolated rabbit vas deferens (M₁), guinea‑pig atrium (M₂), and guinea‑pig ileum (M₃) [1]. The study demonstrated that the position of the aminoalkyl substituent on the isoxazole ring is a critical determinant of muscarinic receptor subtype activity, with the 4‑substituted regioisomers exhibiting a distinct pharmacological fingerprint compared to their 3‑ and 5‑substituted counterparts [1]. While the tested compounds were amino*alkyl* (not directly amino) isoxazoles, the regioisomeric principle is directly transferable to the 4‑aminoisoxazole class: the spatial orientation of the amino group relative to the ring heteroatoms dictates the hydrogen‑bonding network with muscarinic receptor residues, driving subtype selectivity [2]. The 4‑amino regioisomer 3‑ethyl‑5‑methylisoxazol‑4‑amine is therefore chemically pre‑positioned for muscarinic‑targeted library synthesis in a way that the 3‑amino or 5‑amino isomers are not.

Muscarinic Activity
Class-level inference
4‑regioisomer shows distinct M₁/M₂/M₃ profile vs. 3‑ and 5‑substituted isomers
4‑amino position explores orthogonal pharmacophore space for CNS receptor studies.
Based on aminomethyl isoxazole functional tissue assays; direct amino series to confirm.
Muscarinic receptors Regioisomeric selectivity CNS drug design

Synthetic Accessibility: 41.7% Yield Benchmark for Multi-Step Production

A documented synthetic route to 3‑ethyl‑5‑methylisoxazol‑4‑amine proceeds via TBAF‑mediated deprotection of (3‑ethyl‑5‑methylisoxazol‑4‑yl)‑carbamic acid 2‑trimethylsilanylethyl ester (Teoc‑protected precursor) at 50 °C in THF, yielding the title compound as a yellow oil in 41.7 % yield after silica gel chromatography [1]. In contrast, the alternative regioisomer 5‑ethyl‑3‑methylisoxazol‑4‑amine (CAS 225094‑34‑8) is commercially available from multiple vendors (Fluorochem, AKSci) in 95 % purity as a pre‑formed solid, obviating the need for in‑house synthesis . For researchers requiring the 4‑amino‑3‑ethyl‑5‑methyl substitution pattern specifically, the established Teoc‑deprotection protocol provides a reproducible, albeit moderate‑yielding, entry point, whereas procurement of the incorrect 5‑amino regioisomer would lead to failed downstream reactions (e.g., amide coupling, reductive amination) that depend on the distinct nucleophilicity and steric environment of the 4‑amino group.

Synthetic Yield
Cross-study comparable
Reported 41.7% yield via Teoc deprotection (0.35 g scale)
Enables cost-per-gram assessment for in-house synthesis planning.
Reproducible protocol; purification by silica gel chromatography.
Synthetic chemistry Process development Building block procurement

CYP Inhibition Liability: Uncharacterized Profile for 4-Amino Isomer

In the TDO2 inhibitor program, the 5‑aminoisoxazole analogs (compounds 1, 17, 18, and 21) were tested against a panel of five major CYP isoforms (CYP3A4, CYP1A2, CYP2D6, CYP2C9, CYP2C19) and all exhibited IC₅₀ values greater than 10 μM, indicating a low risk of drug–drug interactions mediated by CYP inhibition [1]. This favorable CYP profile is attributed, at least in part, to the specific electronic environment created by the 5‑amino substitution on the isoxazole ring and its interaction with the heme iron of CYP enzymes [1]. The corresponding CYP inhibition profile for 4‑aminoisoxazoles, including 3‑ethyl‑5‑methylisoxazol‑4‑amine, has not been experimentally determined. However, the altered nitrogen‑lone‑pair orientation in the 4‑amino isomer may result in a different CYP inhibition signature compared to the well‑characterized 5‑amino series [2]. This represents both a knowledge gap and a differentiation opportunity: teams selecting the 4‑amino isomer can explicitly investigate CYP interactions as part of their ADME‑Tox profiling strategy, potentially uncovering selectivity advantages that the 5‑amino series does not offer.

CYP Profile
Class-level inference
4‑Aminoisoxazole CYP inhibition data not available
Requires dedicated ADME-Tox profiling for lead optimization programs.
5‑Amino series shows CYP IC₅₀ >10 µM; profile may not transfer.
Drug metabolism CYP inhibition Safety pharmacology

Optimal Deployment Scenarios Based on Verified Differentiation


Immuno-Oncology TDO2 Lead Optimization with Modulated Potency

Research teams targeting the kynurenine pathway for cancer immunotherapy can deploy 3‑ethyl‑5‑methylisoxazol‑4‑amine as a scaffold in a 'potency‑attenuated, stability‑enhanced' chemical series. The class‑level SAR from the aminoisoxazole TDO2 inhibitor program demonstrates that 3‑position alkyl substitution significantly reduces cellular TDO2 potency while improving whole‑blood stability [1]. The 3‑ethyl group in this compound is expected to produce a greater potency reduction and potentially superior stability compared to the 3‑methyl analog (compound 7, which retained 84 % parent in human blood vs. 0 % for the unsubstituted compound 1) [1]. This profile is well‑suited for therapeutic contexts where complete and prolonged TDO2 inhibition is undesirable (e.g., to avoid excessive immunosuppression) but sustained target coverage is required. The 4‑amino group further provides a synthetic handle for amide‑ or urea‑based derivatization to optimize selectivity over IDO1.

Muscarinic Subtype-Selective Ligand Discovery via 4-Amino Pharmacophore

For CNS drug discovery programs pursuing M₁‑selective muscarinic agonists (e.g., for cognitive enhancement in Alzheimer's disease) or M₂/M₃‑sparing antagonists, the 4‑aminoisoxazole regioisomer occupies a unique region of pharmacophore space compared to the extensively studied 3‑ and 5‑aminoisoxazole series. The regioisomeric aminomethyl isoxazole study by Krogsgaard‑Larsen et al. established that the position of the amino‑containing substituent on the isoxazole ring is a primary driver of muscarinic receptor subtype selectivity, with activity differences spanning one to three orders of magnitude between regioisomers [2]. By incorporating 3‑ethyl‑5‑methylisoxazol‑4‑amine into focused library synthesis (e.g., via reductive amination or amide coupling at the 4‑NH₂ group), medicinal chemists can systematically explore muscarinic receptor subtype selectivity in a chemical space that complements—rather than duplicates—existing 3‑ or 5‑amino‑based series.

Fragment-Based Drug Discovery: Property-Driven Library Design

With a molecular weight of 126.16 g·mol⁻¹, a low predicted LogP (~0.2–0.4 based on functional group analysis), and a hydrogen‑bond donor count of 1, 3‑ethyl‑5‑methylisoxazol‑4‑amine satisfies the 'rule of three' criteria for fragment‑based screening libraries [3]. The compound's 4‑amino group provides a single, well‑defined vector for fragment elaboration, while the ethyl and methyl substituents introduce controlled lipophilicity without violating fragment‑likeness thresholds. Compared to the 5‑amino regioisomer (LogP = 0.74–1.71), the more hydrophilic 4‑amino isomer [3] offers higher aqueous solubility—a critical advantage in fragment screening where compounds are typically tested at high concentrations (0.1–1 mM) in biochemical assays. Procurement of the 4‑amino isomer at ≥95 % purity [4] ensures compatibility with biophysical screening methods (NMR, SPR, DSF) that are sensitive to impurities.

Kinase Inhibitor Scaffold Diversification via Bioisosteric Replacement

Patented aminoisoxazole kinase inhibitor scaffolds (e.g., 3‑heteroaryl‑4‑aminoisoxazoles) exploit the isoxazole ring as a bioisostere for the pyrazole or pyrrole moieties commonly found in ATP‑competitive kinase inhibitors [4]. 3‑Ethyl‑5‑methylisoxazol‑4‑amine serves as a versatile synthetic intermediate for generating such 3‑heteroaryl‑4‑aminoisoxazole libraries: the 4‑NH₂ group can be elaborated via palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution to introduce heteroaryl groups, while the 3‑ethyl and 5‑methyl substituents modulate steric interactions with the kinase hinge region and hydrophobic back pocket, respectively. The documented synthetic route (Teoc deprotection, 41.7 % yield) [5] provides a starting point for process optimization to support multi‑gram library production.

Application
Selection Property
Validation Focus
Kynurenine pathway immuno-oncology research
3-Ethyl scaffold for attenuated TDO2 potency & metabolic stability
TDO2 cellular activity & whole-blood stability assays
Muscarinic subtype-selective CNS research
4-Amino regioisomer as distinct pharmacophore entry
Receptor subtype profiling in tissue functional assays
Fragment-based library design
Rule-of-three compliance, low predicted logP
Aqueous solubility & biophysical screening compatibility
Kinase inhibitor scaffold elaboration
Isoxazole bioisostere, free 4-NH₂ handle
Kinase panel screening & hinge-binding optimization
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